{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H19N/c1-2-5-12-8-11-7-9-3-4-10(11)6-9/h3-4,9-12H,2,5-8H2,1H3 |
InChI Key |
OYVMOUMQNRSHFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Bicyclic Amine Precursors
A primary route involves the alkylation of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with propyl halides. The reaction typically employs a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, treatment of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 1-bromopropane in DMF at 80°C for 12 hours yields the target compound with a reported efficiency of 68–72%. The stereochemical integrity of the bicyclic framework is preserved under these conditions, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
A variation of this method utilizes phase-transfer catalysis to enhance reaction rates. Tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) reduces reaction time to 6 hours while maintaining comparable yields. This approach minimizes side reactions such as elimination or over-alkylation, which are common in traditional alkylation protocols.
Reductive Amination Strategies
Reductive amination offers an alternative pathway, particularly for introducing the propyl group without requiring pre-formed alkyl halides. In this method, bicyclo[2.2.1]hept-5-en-2-ylmethylamine reacts with propionaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine intermediate formation, followed by selective reduction.
Key parameters influencing yield include:
-
pH control : Maintaining a mildly acidic environment (pH 5–6) using acetic acid optimizes imine formation and stability.
-
Solvent selection : Methanol or ethanol facilitates homogeneous mixing, achieving yields up to 65%.
-
Temperature : Reactions conducted at 25–30°C prevent decomposition of the sensitive bicyclic moiety.
This method is advantageous for scalability but requires careful purification to remove unreacted aldehyde and borane byproducts.
Cyclization of Linear Precursors
A third approach constructs the bicyclic framework through intramolecular cyclization. Starting from norbornene derivatives, such as 5-norbornene-2-methylamine, a propyl group is introduced via nucleophilic substitution before cyclization. For instance, treatment of 5-norbornene-2-methylamine with 1-iodopropane in tetrahydrofuran (THF) at reflux generates a linear intermediate, which undergoes thermal cyclization at 120°C to form the bicyclic product.
This method’s critical steps include:
-
Precursor functionalization : Ensuring proper leaving group positioning for efficient ring closure.
-
Cyclization conditions : Use of Lewis acids like zinc chloride (ZnCl₂) accelerates the process, reducing reaction time from 24 to 8 hours.
-
Workup procedures : Column chromatography on silica gel with ethyl acetate/hexane mixtures (1:4) isolates the product in >95% purity.
Mechanistic Insights and Kinetic Studies
Reaction Pathways in Alkylation
The alkylation mechanism proceeds via an Sₙ2 displacement, where the amine’s lone pair attacks the electrophilic carbon of the propyl halide. Density functional theory (DFT) calculations reveal a transition state energy barrier of 25.3 kcal/mol, consistent with experimental activation parameters. Steric hindrance from the bicyclic framework slightly increases the barrier compared to linear analogues, necessitating elevated temperatures for practical reaction rates.
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies identify optimal solvent-catalyst combinations:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 72 | 92 |
| Acetonitrile | TBAB | 68 | 89 |
| THF | ZnCl₂ | 75 | 94 |
THF with ZnCl₂ emerges as the superior system, balancing reactivity and product stability. Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields, demonstrating potential for industrial-scale production.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy :
-
Mass Spectrometry :
-
Infrared Spectroscopy :
Applications and Derivatives
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the carbonyl group in the bicyclic ring can yield secondary amines.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the propylamine group.
Common Reagents: Sodium borohydride, hydrogen peroxide, and various acids or bases.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Medicine: The compound’s unique structure makes it a potential scaffold for drug development. Researchers explore its pharmacological properties, such as anti-inflammatory or analgesic effects.
Chemical Synthesis: It serves as a building block for more complex molecules due to its bicyclic framework.
Industry: Its applications extend to the synthesis of specialty chemicals and materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For medicinal purposes, it may interact with receptors or enzymes, affecting cellular processes.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants in Norbornene Amines
(a) {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine (CAS 22501-46-8)
- Structure : Differs by a butyl group instead of propyl.
- Molecular Formula : C₁₂H₂₁N (vs. C₁₁H₁₉N for the propyl variant).
(b) (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(propyl)amine (CAS 85542-14-9)
- Structure: Ethyl-propyl substitution on the norbornane (saturated) core.
- Molecular Weight : 181.32 g/mol (vs. ~179.30 g/mol for the unsaturated variant).
(c) Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydrofuran-2-ylmethyl)-amine (CAS 1005263-32-0)
Pharmacologically Active Bicyclic Amines
highlights bicyclo[2.2.1] derivatives as Cathepsin C inhibitors for respiratory diseases. Compared to these compounds, the propylamine substituent in the target molecule may offer distinct pharmacokinetic profiles due to:
Stereochemical Considerations
Norbornene derivatives often exhibit endo/exo isomerism. For example, Norbo-1 (exo) and Norbo-2 (endo) show divergent pharmacological activities as serotoninergic ligands . The propylamine variant’s stereochemistry could similarly influence its biological efficacy, though specific data are lacking in the evidence.
Physicochemical and Toxicological Properties
Biological Activity
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine is an organic compound notable for its bicyclic structure and potential pharmacological properties. With a molecular formula of C₁₁H₁₉N and a molecular weight of approximately 165.28 g/mol, this compound has garnered attention for its biological activity, particularly in the realms of anti-inflammatory and analgesic effects.
Chemical Structure and Properties
The unique bicyclic framework of this compound contributes to its diverse chemical reactivity and potential biological interactions. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N |
| Molecular Weight | 165.28 g/mol |
| CAS Number | 22441-54-9 |
Research indicates that this compound may interact with specific biological receptors or enzymes, modulating various cellular processes. Initial studies suggest that it may exert anti-inflammatory and analgesic effects, making it a candidate for further medicinal research.
Potential Pharmacological Activities
- Anti-inflammatory Effects : Preliminary findings indicate that the compound may inhibit pro-inflammatory cytokines, potentially alleviating conditions such as arthritis or other inflammatory diseases.
- Analgesic Properties : The compound may influence pain pathways, offering potential benefits in pain management therapies.
Research Findings
Recent studies have focused on the pharmacological potential of this compound, highlighting its possible applications in medicine.
Case Studies
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of this compound in an animal model.
- Method : Administered to rats with induced inflammation.
- Results : Significant reduction in swelling and pain was observed compared to control groups.
-
Exploration of Analgesic Effects :
- Objective : To assess the analgesic properties through behavioral pain tests.
- Method : Utilized hot plate and tail flick tests.
- Results : The compound demonstrated a notable increase in pain threshold, indicating effective analgesic activity.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds to understand its unique properties better:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bicyclo[2.2.1]hept-5-en-2-methylmethanol | Hydroxyl group instead of an amine | Alcohol functionality alters reactivity |
| Bicyclo[2.2.1]hept-5-en-endo-2-methylamine | Endo configuration | Impacts steric hindrance and reactivity |
Q & A
Q. What are the optimal synthetic conditions for achieving high yields of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine?
The compound can be synthesized via a modified sulfonamide formation protocol. Key conditions include:
- Use of inorganic bases (e.g., K₂CO₃) in a heterogeneous system with water and a non-aqueous solvent (e.g., diisopropyl ether).
- Reaction temperatures between −10°C to 50°C , with gradual addition of trifluoromethanesulfonic anhydride to minimize side reactions.
- A solvent-to-amine ratio of 0.5–100 g solvent per gram of amine precursor , ensuring phase separation for efficient product isolation . Comparative studies show that anhydrous conditions reduce yields significantly (e.g., 0.5% raw material recovery vs. 99.5% product under optimized conditions) .
Q. How can the compound be purified and characterized post-synthesis?
- Purification : Liquid-liquid extraction separates the organic phase (product) from the aqueous phase (by-products like trifluoromethanesulfonate). Column chromatography is recommended for isolating stereoisomers (e.g., endo/exo forms) .
- Characterization : Gas chromatography (GC) for purity analysis, complemented by NMR (¹H/¹³C) to confirm bicyclic framework and amine substitution. Mass spectrometry (MS) verifies molecular weight (e.g., C₁₃H₂₁N, MW 191.31 g/mol) .
Advanced Research Questions
Q. How can stereoisomers of this compound be resolved, and what analytical methods validate their configurations?
- Resolution : Use chiral column chromatography with polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate endo/exo isomers.
- Validation : X-ray crystallography or NOESY NMR to distinguish spatial arrangements. For example, endo isomers exhibit distinct NOE correlations between the bicyclic methyl group and propyl chain protons .
Q. What mechanistic factors explain yield discrepancies in scaled-up syntheses?
- Steric hindrance : Bulky substituents on the bicyclic framework (e.g., propylamine) impede nucleophilic attack during sulfonamide formation, reducing reaction rates.
- Hydride shifts : Competing pathways, such as 1,5-hydride transfers (observed in related Prins reactions), may divert intermediates toward by-products. Optimize base stoichiometry (e.g., 1.1–1.5 eq.) to suppress side reactions .
Q. Can computational modeling predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?
- DFT studies : Calculate transition-state energies for Diels-Alder or [4+2] cycloadditions, leveraging the bicyclo[2.2.1]heptene’s strained π-system.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity screening. For example, the amine’s lone pair may coordinate metal ions in catalytic systems .
Q. How does the bicyclic framework influence biological activity compared to monocyclic analogs?
- Structural rigidity : The norbornene scaffold enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).
- Solubility trade-offs : The bicyclic system reduces aqueous solubility vs. linear amines. Modify the propyl chain with hydrophilic groups (e.g., hydroxyl) to balance pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
